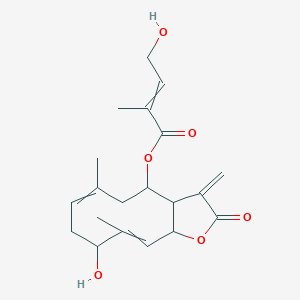
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile is a complex organic molecule that appears to incorporate a tert-butyl phenyl sulfoxide moiety as part of its structure. This moiety is known to act as a traceless precatalyst for the generation of sulfenate anions under basic conditions, which can catalyze the coupling of benzyl halides to trans-stilbenes, as described in the first paper . The tert-butyl group is a common bulky substituent that can influence the reactivity and solubility of the molecule.
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, including the formation of the tert-butyl phenyl sulfoxide component. As indicated in the first paper, tert-butyl phenyl sulfoxide can be used as a precatalyst, which suggests that it may be involved in the synthesis of the target compound through a catalytic coupling reaction . The synthesis would require careful control of reaction conditions to ensure the correct formation of the sulfonyl and chromene components of the molecule.
Molecular Structure Analysis
The molecular structure of the compound is not directly discussed in the provided papers. However, the tert-butyl group mentioned in the first paper is known to be bulky and can sterically hinder adjacent functional groups, potentially affecting the overall molecular conformation . The chromene component, which is a common structure in organic chemistry, consists of a benzopyran moiety and may contribute to the molecule's electronic properties and reactivity.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the presence of a sulfonyl group and a chromene ring suggests that it may undergo reactions typical of these functional groups. The sulfonyl group could potentially be involved in sulfonation reactions or serve as a leaving group in substitution reactions. The chromene component may participate in electrophilic aromatic substitution reactions due to the activated benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, the presence of tert-butyl groups generally increases hydrophobicity and can affect the boiling and melting points of the compound . The electronic properties of the chromene ring and the sulfonyl group would influence the compound's UV-Vis absorption and its potential to participate in redox reactions, as suggested by the electrochemical behavior of related phenolic compounds in the second paper .
Scientific Research Applications
Reusable Silica-Bonded S-sulfonic Acid Catalysts
Silica-bonded S-sulfonic acid catalysts have been demonstrated to be effective in the synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives through a one-pot, three-component coupling process. This method emphasizes the catalyst's ability to be reused and recycled without loss of activity or product yield, signifying its potential in sustainable chemical processes (Aswin et al., 2014).
Chemiluminescence of Sulfonyl-substituted Bicyclic Dioxetanes
Research on sulfonyl-substituted bicyclic dioxetanes has shed light on their chemiluminescent properties. The study examined the base-induced decomposition of these dioxetanes, revealing distinct light emissions under certain conditions. The findings could have implications in the development of novel luminescent materials or in analytical applications (Watanabe et al., 2010).
Synthesis of Coumarine Derivatives and Antibacterial Activity
The synthesis of new derivatives from 4-Chloro-chromen-2-one, including 4-Butylaminochromen-2-one and related compounds, has been reported. These compounds exhibited bacteriostatic and bactericidal activity against various bacterial strains, indicating their potential in antibacterial drug development (Behrami, 2014).
Multi-coupling Reagent for Sulfone Synthesis
The utility of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent has been explored. It was shown to react with various electrophiles to yield highly functionalized sulfones, demonstrating its versatility in organic synthesis (Auvray et al., 1985).
properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-15-10-16(2)22-21(11-15)29-14-17(23(22)26)12-20(13-25)30(27,28)19-8-6-18(7-9-19)24(3,4)5/h6-12,14H,1-5H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUDAXXWOQEJA-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(5,7-dimethyl-4-oxo(4H-chromen-3-YL))prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
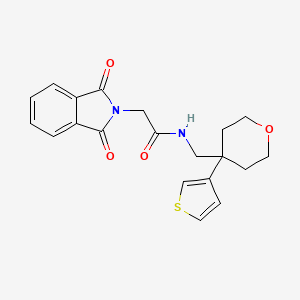
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

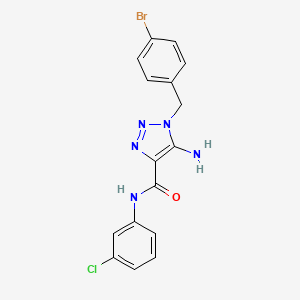
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)
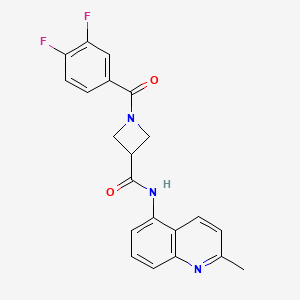
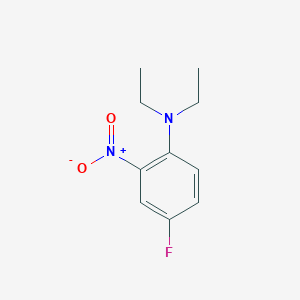
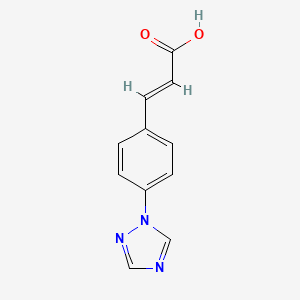
![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)
